Product packaging for Glycine chloride(Cat. No.:CAS No. 4746-64-9)

Glycine chloride

Cat. No.: B13766176
CAS No.: 4746-64-9
M. Wt: 93.51 g/mol
InChI Key: WCBVOPMSONYWEB-UHFFFAOYSA-N
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Description

Glycine chloride is a useful research compound. Its molecular formula is C2H4ClNO and its molecular weight is 93.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4ClNO B13766176 Glycine chloride CAS No. 4746-64-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO/c3-2(5)1-4/h1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBVOPMSONYWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313502
Record name Acetyl chloride, amino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-64-9
Record name Acetyl chloride, amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4746-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl chloride, amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclatural and Structural Distinctions of Glycine Chloride Chemical Systems

Definitive Chemical Entities and Stoichiometric Considerations

The interaction between glycine (B1666218) and chloride can result in fundamentally different chemical structures, each with a precise stoichiometry and unique properties. The two primary categories are glycine hydrochloride, where glycine acts as a cation, and glycine-metal chloride coordination complexes, where glycine acts as a ligand.

Glycine Hydrochloride (Gly·HCl)

Glycine hydrochloride, with the chemical formula C₂H₅NO₂·HCl, is the salt formed from the protonation of the amino group of glycine by hydrochloric acid. sigmaaldrich.comscbt.comchemicalbook.com In this compound, the glycine molecule exists as a glycinium cation, and the chloride acts as the counter-ion.

Structure: The glycine molecule in its zwitterionic form (⁺NH₃CH₂COO⁻) is protonated at the carboxylate group in the presence of a strong acid like HCl, leading to the formation of the glycinium cation (⁺NH₃CH₂COOH). The positive charge on the ammonium (B1175870) group is balanced by the negative charge of the chloride ion (Cl⁻).

Stoichiometry: The stoichiometric ratio of glycine to hydrochloric acid is 1:1. sigmaaldrich.com

Properties: Glycine hydrochloride is a white crystalline powder. chemicalbook.comchembk.com It is soluble in water, forming a clear, colorless solution. sigmaaldrich.com The melting point of glycine hydrochloride is reported to be around 176-182 °C. chemicalbook.comchembk.com

Table 1: Physicochemical Properties of Glycine Hydrochloride

Property Value Source(s)
Molecular Formula C₂H₅NO₂·HCl sigmaaldrich.comscbt.com
Molecular Weight 111.53 g/mol scbt.comchemicalbook.com
CAS Number 6000-43-7 sigmaaldrich.comchemicalbook.com
Appearance White crystalline powder chemicalbook.comchembk.com
Melting Point 176-182 °C chemicalbook.comchembk.com

| Solubility in Water | 500 mg/ml | sigmaaldrich.com |

Glycine-Metal Chloride Coordination Complexes

Glycine, with its amino and carboxylate groups, can act as a bidentate or monodentate ligand, forming coordination complexes with various metal chlorides. libretexts.orgekb.eg In these semi-organic compounds, the glycine molecule is ionically bonded to the inorganic metal chloride. scholarsresearchlibrary.com This interaction often results in crystals with interesting properties, such as non-linear optical (NLO) activity. The stoichiometry and coordination geometry of these complexes depend on the specific metal ion involved.

Glycine can form a coordination complex with magnesium chloride. One notable example is a semi-organic nonlinear optical crystal. scholarsresearchlibrary.com

Synthesis and Stoichiometry: A common stoichiometry for glycine magnesium chloride (GMC) is 3:1, with the formula {C₂H₅NO₂}₃·MgCl₂. scholarsresearchlibrary.com It is synthesized by dissolving calculated amounts of glycine and magnesium chloride in deionized water and allowing for slow evaporation. scholarsresearchlibrary.com

Crystal Structure and Properties: Single crystal X-ray diffraction data reveals that GMC can crystallize in a hexagonal structure. scholarsresearchlibrary.com These crystals exhibit good optical transmittance in the visible and near-IR regions, with a cutoff wavelength around 230 nm. scholarsresearchlibrary.com Thermal analysis indicates its stability and decomposition stages. scholarsresearchlibrary.com

Table 2: Research Findings on Glycine Magnesium Chloride (GMC)

Parameter Finding Source(s)
Synthesis Method Slow evaporation solution growth technique scholarsresearchlibrary.com
Stoichiometric Ratio (Glycine:MgCl₂) 3:1 scholarsresearchlibrary.com
Crystal System Hexagonal scholarsresearchlibrary.com
Lattice Parameters a = 7.024 Å, b = 7.013 Å, c = 5.479 Å, α = β = 90°, γ = 120° scholarsresearchlibrary.com

| Optical Property | Good transmittance in the visible-IR region; cutoff at 230 nm | scholarsresearchlibrary.com |

The addition of potassium chloride to an aqueous solution of glycine can induce the crystallization of the γ-polymorph of glycine, which has non-linear optical properties. nih.gov

Synthesis and Stoichiometry: Glycine potassium chloride (GPC) can be synthesized by dissolving glycine and potassium chloride in an equimolar ratio in water and allowing for slow evaporation. rasayanjournal.co.in

Crystal Structure and Properties: The resulting crystals are built from alternating layers of organic glycine molecules and inorganic layers of potassium and chloride ions. rasayanjournal.co.in These crystals are transparent in the range of 295 nm to 1355 nm. rasayanjournal.co.in The presence of KCl as an additive facilitates the formation of the non-centrosymmetric γ-glycine structure. nih.gov

Table 3: Research Findings on Glycine Potassium Chloride (GPC)

Parameter Finding Source(s)
Synthesis Method Slow evaporation at ambient temperature rasayanjournal.co.in
Stoichiometric Ratio (Glycine:KCl) Equimolar (1:1) rasayanjournal.co.in
Key Property Induces crystallization of γ-glycine nih.gov
Optical Transparency Transparent in the 295 nm - 1355 nm range rasayanjournal.co.in

| NLO Property | Exhibits second harmonic generation (SHG) | nih.govrasayanjournal.co.in |

Glycine forms a semi-organic nonlinear optical crystal with barium chloride. nih.govrasayanjournal.co.in

Synthesis and Stoichiometry: Glycine barium chloride (GBC) is synthesized by dissolving appropriate amounts of glycine and barium dichloride in water, followed by slow evaporation. nih.gov The synthesis is often carried out in an equimolar ratio. rasayanjournal.co.in

Crystal Structure and Properties: The crystal structure consists of alternating layers of organic glycine molecules and inorganic layers containing Ba²⁺ and Cl⁻ ions. rasayanjournal.co.in GBC crystals are transparent in the region between 250 nm and 1200 nm. nih.gov

Table 4: Research Findings on Glycine Barium Chloride (GBC)

Parameter Finding Source(s)
Synthesis Method Slow evaporation solution growth technique nih.govrasayanjournal.co.in
Stoichiometric Ratio (Glycine:BaCl₂) Equimolar (1:1) rasayanjournal.co.in
Crystal Structure Layered structure of organic and inorganic components rasayanjournal.co.in
Optical Transparency Transparent between 250 nm and 1200 nm nih.gov

| NLO Property | Confirmed by Kurtz powder technique | nih.govrasayanjournal.co.in |

Glycine forms coordination complexes with cobalt(II) chloride, where glycine acts as a ligand. ekb.eg

Coordination and Stoichiometry: In these complexes, the Co(II) ion forms coordinate bonds with the nitrogen and oxygen atoms of the amino and carboxylate groups of glycine. ekb.eg The stoichiometry and structure can vary. For example, a suggested structure involves a Co(II) central metal ion surrounded by glycine, three water molecules, and one chloride ion. ekb.eg In other instances, cobalt glycine complexes can have the formula Co(glycine)₂(H₂O)₂.

Crystal Structure and Properties: The crystal structure can be influenced by the concentration of cobalt chloride, with studies showing transitions from monoclinic to tetragonal systems at different molar concentrations. ekb.eg These crystals are reported to be stable up to 250°C. ekb.eg

Table 5: Research Findings on Glycine Cobalt Chloride (GCC)

Parameter Finding Source(s)
Synthesis Method Slow solvent evaporation method ekb.eg
Coordination Co(II) ion coordinates with N and O atoms of glycine ekb.eg
Crystal Structure Can be monoclinic or tetragonal depending on CoCl₂ concentration ekb.eg
Thermal Stability Stable up to 250°C ekb.eg

| Band Gap | Varies with CoCl₂ concentration (e.g., 5.779 eV to 5.929 eV) | ekb.eg |

Glycine Sodium Chloride

Glycine Sodium Chloride (GSC) is a semi-organic material that can be synthesized from aqueous solutions containing glycine and sodium chloride (NaCl). rasayanjournal.co.insphinxsai.com The presence of NaCl in an aqueous glycine solution significantly influences the crystallization pathway of glycine itself. Studies have shown that while glycine can exist in different polymorphic forms (α, β, and γ), the addition of NaCl promotes the formation of the γ-glycine polymorph. nih.govresearchgate.net Research using single-crystal nucleation spectroscopy revealed that the metastable β-glycine polymorph forms first, and NaCl stabilizes this form for hours, preventing its conversion to the more common α-glycine. nih.govpnas.org Eventually, γ-glycine nucleates on the surface of the β-glycine. nih.govpnas.org The stabilization of the β-polymorph is attributed to the sodium and chloride ions interacting with its polar face. nih.govpnas.org

From a structural standpoint, single crystals of Glycine Sodium Chloride grown by slow evaporation have been identified as having a monoclinic crystal system. rasayanjournal.co.in The structure consists of alternating layers of organic glycine molecules and inorganic layers composed of sodium (Na⁺) and chloride (Cl⁻) ions. rasayanjournal.co.in Potentiometric studies have investigated the thermodynamic interactions in aqueous solutions of glycine and NaCl. These studies indicate that the presence of NaCl decreases the activity coefficient of glycine, a phenomenon known as the "salting-in" effect. researchgate.netresearchgate.net Conversely, the mean ionic activity coefficient of NaCl is lowered as the concentration of glycine increases. researchgate.netresearchgate.net

Table 1: Research Findings on Glycine Sodium Chloride (GSC)

Property Finding Reference(s)
Synthesis Method Slow evaporation from aqueous solution of Glycine and NaCl. rasayanjournal.co.insphinxsai.com
Crystal System Monoclinic rasayanjournal.co.in
Crystal Structure Composed of alternating layers of glycine molecules and inorganic layers of Na⁺ and Cl⁻ ions. rasayanjournal.co.in
Effect on Glycine Crystallization Stabilizes metastable β-glycine, preventing its conversion to α-glycine, and ultimately promotes the formation of γ-glycine. nih.govresearchgate.netpnas.org
Thermodynamic Interaction NaCl exerts a "salting-in" effect on glycine, decreasing its activity coefficient in aqueous solution. researchgate.netresearchgate.net
Glycine Zinc Chloride

The interaction between glycine and zinc chloride (ZnCl₂) gives rise to several distinct crystalline complexes, with the specific structure depending on the stoichiometric ratio of the components. These materials, often classified as semi-organic, are of interest for their nonlinear optical (NLO) properties. scholarsresearchlibrary.comupdatepublishing.com

One common complex is Tris-glycine zinc chloride (TGZC) , synthesized by reacting glycine and zinc chloride in a 3:1 molar ratio. scholarsresearchlibrary.comsphinxsai.com Structural analyses of TGZC have yielded varying results, with some studies reporting a hexagonal structure and others an orthorhombic system with the space group Pbn2₁. scholarsresearchlibrary.comsphinxsai.comcapes.gov.br In these structures, the glycine molecules, which exist as zwitterions (⁺NH₃CH₂COO⁻), act as ligands, coordinating to the zinc ion. sphinxsai.com

Another identified complex is Dichloridodiglycine zinc dihydrate (2Gly·ZnCl₂·2H₂O) . sphinxsai.comacs.org This compound has been characterized by single-crystal X-ray diffraction, confirming its formation and structure. acs.org The synthesis generally involves the slow evaporation of an aqueous solution containing glycine and zinc chloride. acs.orggoogle.com In the crystal structure of a related compound, the glycine zwitterions are monodentately coordinated to the Zn²⁺ ion through one of the oxygen atoms of the carboxyl group. sphinxsai.com

Table 2: Crystalline Systems of Glycine Zinc Chloride Complexes

Compound Name Stoichiometry (Glycine:ZnCl₂) Reported Crystal System Space Group Reference(s)
Tris-glycine zinc chloride (TGZC)3:1OrthorhombicPbn2₁ sphinxsai.comcapes.gov.br
Tris-glycine zinc chloride (TGZC)3:1Hexagonal- scholarsresearchlibrary.com
Dichloridodiglycine zinc dihydrate2:1Orthorhombic- acs.org
Glycine Zinc Chloride (GZC)-OrthorhombicPna2₁ scirp.org
Glycine Aluminum Chloride

The system involving glycine and aluminum chloride (AlCl₃) is more complex and less defined as a simple co-crystal compared to the sodium and zinc systems. Research in this area often points towards the formation of complex mixtures rather than a single, stoichiometric compound. One study focused on the growth of glycine crystals from a solution containing a small molar percentage of aluminum chloride. thecmrs.inresearchgate.net The resulting crystals were identified as the alpha phase of glycine, with powder X-ray diffraction confirming their crystalline nature. thecmrs.inresearchgate.net

In a different context, glycine is used as a buffering agent in complex antiperspirant salts that contain aluminum and chloride. For instance, Aluminum Zirconium Tetrachlorohydrex Gly is a preparation containing a mixture of monomeric and polymeric aluminum (Al³⁺) and zirconium (Zr⁴⁺) complexes with hydroxide (B78521), chloride, and glycine. nih.govwikipedia.orgnih.gov In these systems, glycine is added to buffer the highly acidic nature of the metal salts. nih.gov The formation of these aluminum-chloro-glycine-hydroxy complexes involves the coordination of Al³⁺ ions with glycine molecules, which can act as bidentate ligands through their amino and carboxylate groups, alongside hydroxide and chloride ions. ontosight.ai

Table 3: Research on Glycine-Aluminum-Chloride Systems

System Description Key Findings Reference(s)
Glycine crystal growth with AlCl₃Glycine crystals were grown by slow evaporation from a solution with 0.8M% aluminum chloride.The addition of AlCl₃ resulted in the formation of α-glycine crystals. thecmrs.inresearchgate.net
Aluminum Zirconium Tetrachlorohydrex GlyA complex mixture used in antiperspirants.Consists of polymeric Al³⁺ and Zr⁴⁺ complexes with hydroxide, chloride, and glycine. Glycine acts as a buffer. nih.govwikipedia.orgnih.gov
Aluminum, chloro glycine hydroxy complexesGeneral description of complex formation.Glycine acts as a bidentate ligand, coordinating to Al³⁺ through its amino and carboxylate groups. ontosight.ai

Glycine-Chloride Anion Cluster Ions (Gly·Cl⁻)

In the gas phase, glycine and chloride ions can form non-covalent cluster ions, denoted as Gly·Cl⁻. These clusters are generated by methods like electrospray ionization from solutions containing glycine and a chloride salt (e.g., NaCl). aip.org They are studied using techniques such as negative ion photoelectron spectroscopy (NIPES) combined with quantum chemical computations to understand their intrinsic structures and bonding. aip.orgresearchgate.net

These studies have revealed that Gly·Cl⁻ clusters can exist as several different isomers. aip.orgresearchgate.net These isomers are distinguished by how the chloride ion binds to the glycine molecule and whether the glycine molecule is in its neutral, canonical form or its zwitterionic form (⁺NH₃CH₂COO⁻). aip.orgresearchgate.net Theoretical calculations and experimental spectra have identified three canonical isomers and one zwitterionic isomer of Gly·Cl⁻ that can be experimentally observed. aip.orgresearchgate.net The chloride ion interacts more strongly with glycine compared to heavier halides like bromide (Br⁻) and iodide (I⁻), leading to a stronger preference for certain conformations. aip.org The interaction strength is reflected in the vertical detachment energies (VDEs), which measure the energy needed to remove an electron from the anion cluster. The change in VDE relative to the free chloride ion is a measure of the binding energy. For Gly·Cl⁻, this change is calculated to be between 1.61 and 2.10 eV, indicating a strong interaction. aip.org

Table 4: Characterization of Glycine-Chloride Anion Cluster Ions (Gly·Cl⁻)

Aspect Finding Reference(s)
Generation Method Electrospray ionization of a solution containing glycine and a chloride salt. aip.org
Experimental Technique Negative Ion Photoelectron Spectroscopy (NIPES). aip.orgresearchgate.net
Identified Isomers Three canonical isomers and one zwitterionic isomer were experimentally identified. aip.orgresearchgate.netresearchgate.net
Binding Interaction The interaction between glycine and Cl⁻ is strong, with a calculated ΔVDE of 1.61–2.10 eV. aip.org
Structural Nature The chloride anion binds to different sites on the glycine molecule, primarily through hydrogen bonds. aip.orgresearchgate.net

Advanced Synthetic Methodologies and Crystallization Science of Glycine Chloride Systems

Solution Growth Techniques for Glycine-Metal Chloride Single Crystals

The incorporation of metal chlorides into glycine (B1666218) solutions is a prominent strategy for developing novel semi-organic crystals with desirable properties, such as nonlinear optical (NLO) activity. scholarsresearchlibrary.com These materials combine the high optical nonlinearity of organic molecules like glycine with the superior mechanical and thermal stability of inorganic salts. scholarsresearchlibrary.com

The slow evaporation solution technique (SEST) is a widely employed and effective method for growing high-quality single crystals of glycine-metal chloride complexes at ambient temperatures. scholarsresearchlibrary.comresearchgate.net The general procedure involves dissolving stoichiometric amounts of high-purity glycine and a specific metal chloride salt (e.g., magnesium chloride, cobalt chloride, zinc chloride) in a solvent, typically deionized or double-distilled water. scholarsresearchlibrary.comekb.eg The solution is continuously stirred for several hours to ensure homogeneity and then carefully filtered to remove any suspended impurities or unreacted materials. scholarsresearchlibrary.comekb.eg The resulting supersaturated solution is then left undisturbed in a controlled environment, often covered with a perforated sheet to allow for slow and controlled evaporation of the solvent. indexcopernicus.com Over a period ranging from days to weeks, the decreasing solvent volume leads to the spontaneous nucleation and growth of single crystals. researchgate.netjconsortium.com

Numerous glycine-metal chloride crystals have been successfully synthesized using this methodology, yielding materials with unique structural and physical properties. scholarsresearchlibrary.comekb.eg For instance, Glycine Magnesium Chloride (GMC) has been grown as a new semi-organic NLO crystal. scholarsresearchlibrary.com Similarly, the technique has been used to produce bis-glycine cobalt chloride (BGCC) and tris-glycine zinc chloride (TGZC) crystals. researchgate.netindexcopernicus.com The purity of the synthesized salt is often enhanced through successive recrystallization before the final crystal growth process is initiated. scholarsresearchlibrary.comindexcopernicus.com

Table 1: Examples of Glycine-Metal Chloride Crystals Grown by Slow Evaporation

Crystal Name Metal Chloride Used Crystal System Noteworthy Properties Reference(s)
Glycine Magnesium Chloride (GMC) Magnesium Chloride (MgCl₂) - Nonlinear Optical (NLO) scholarsresearchlibrary.com
Glycine Cobalt Chloride (GCC) Cobalt Chloride (CoCl₂) Monoclinic or Tetragonal* Ferroelectric, Piezoelectric ekb.eg
Tris-Glycine Zinc Chloride (TGZC) Zinc Chloride (ZnCl₂) Orthorhombic Nonlinear Optical (NLO) researchgate.net
Bis-Glycine Cobalt Chloride (BGCC) Cobalt Chloride (CoCl₂) Monoclinic Thermally stable up to 220°C indexcopernicus.com

*Crystal system depends on the molar concentration of CoCl₂. ekb.eg

The pH of the growth solution is a critical parameter that significantly influences the crystallization process, including the growth rate, morphology, and even the resulting crystal structure of glycine-metal chloride compounds. researchgate.net Glycine is an amphiprotic molecule that exists in different ionic forms depending on the pH. In highly acidic solutions (pH < 2.3), the carboxyl group is protonated, and the molecule carries a net positive charge (⁺H₃NCH₂COOH). In highly alkaline solutions (pH > 9.6), the amino group loses a proton, resulting in a net negative charge (H₂NCH₂COO⁻). rasayanjournal.co.in Between these pKa values, glycine exists predominantly as a neutral zwitterion (⁺H₃NCH₂COO⁻). acs.orgnih.gov

This pH-dependent charge state affects how glycine molecules interact with each other and with the inorganic salt ions in the solution, thereby altering crystal growth. rasayanjournal.co.in A study on Glycine Sodium Chloride (GSC) crystals grown from solutions at different pH values demonstrated this effect markedly. researchgate.netrasayanjournal.co.in Crystals grown at a highly acidic pH of 1.1 exhibited a hexagonal crystal structure and high second harmonic generation (SHG) intensity. rasayanjournal.co.in In contrast, when grown at a pH of 6.0 (near the isoelectric point), the crystals formed in a monoclinic system and showed very low SHG intensity. rasayanjournal.co.in At a highly alkaline pH of 10.8, the resulting crystals were again hexagonal but with an even lower SHG intensity. rasayanjournal.co.in These findings underscore the profound impact of pH on the structural and optical properties of the final crystalline product.

Table 2: Influence of pH on Glycine Sodium Chloride (GSC) Crystal Properties

Growth Solution pH Resulting Crystal System Second Harmonic Generation (SHG) Intensity Reference(s)
1.1 Hexagonal High rasayanjournal.co.in
6.0 Monoclinic Very Low rasayanjournal.co.in

Controlled Crystallization for Specific Glycine Polymorphs in the Presence of Chloride Salts (e.g., γ-glycine)

Glycine can crystallize into several polymorphic forms, primarily α, β, and γ-glycine. nih.gov While the α-form is the most common and crystallizes from pure aqueous solutions, the non-centrosymmetric γ-glycine polymorph is particularly sought after for its excellent piezoelectric and nonlinear optical properties. researchgate.netresearchgate.net The addition of certain chloride salts to the aqueous growth solution is a well-established strategy to induce the crystallization of the thermodynamically stable γ-phase. nih.govresearchgate.net

Salts such as sodium chloride (NaCl), potassium chloride (KCl), cadmium chloride (CdCl₂), and cerous chloride (CeCl₂) have been effectively used as additives to promote the formation of γ-glycine crystals via the slow evaporation technique. nih.govresearchgate.netiaea.orgresearchgate.net For example, γ-glycine has been successfully grown from aqueous solutions containing cadmium chloride or cerous chloride. researchgate.netresearchgate.net

Recent studies on the effect of NaCl have revealed a complex, nonclassical nucleation pathway. nih.govpnas.org Instead of γ-glycine forming directly, the metastable β-glycine polymorph nucleates first. nih.govpnas.org The presence of NaCl in the solution stabilizes this transient β-form for several hours and prevents its conversion to the α-form. nih.govpnas.org Subsequently, γ-glycine nucleates on the surface of the β-glycine crystal, which then acts as a template and is consumed as the stable γ-polymorph grows. nih.govpnas.org

The concentration of the chloride salt can also be a determining factor. In a study using potassium chloride (KCl) and L-Proline as tailored additives, the γ-polymorph was achieved only at specific concentrations, with the maximum yield observed at 0.25 M% of KCl. iaea.org

Table 3: Effect of KCl and L-Proline Concentration on γ-Glycine Formation

L-Proline Concentration KCl Concentration (M%) Resulting Glycine Polymorph Reference(s)
1 M 0.15 γ-glycine iaea.org
1 M 0.25 γ-glycine (maximum yield) iaea.org
1 M 0.35 - iaea.org

Synthesis of Chlorinated Glycine Derivatives and Related Compounds

Beyond crystal engineering, chloride is a key component in the synthesis of various chlorinated glycine derivatives. These compounds serve as important intermediates in organic chemistry and for the development of novel molecules.

One of the most common chlorinated derivatives is Glycine methyl ester hydrochloride ([CH₃O₂CCH₂NH₃]Cl). wikipedia.org This white, water-soluble solid is valued for its stability, as the free glycine methyl ester tends to polymerize or convert to diketopiperazine. wikipedia.org Several synthesis methods exist. A facile room-temperature method involves reacting glycine with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov Another approach is a continuous synthesis process where glycine and anhydrous methanol are treated with hydrogen chloride gas. patsnap.com

Other chlorinated derivatives include N-chloro- and N,N-dichloro-glycines. N-chloroglycine is formed when glycine reacts with free available chlorine (FAC) in aqueous solutions. d-nb.info This reaction is utilized in water treatment analysis where glycine acts as a selective scavenger for FAC. d-nb.info The more highly chlorinated N,N-dichloroglycine can be synthesized by treating glycine in dry methanol with t-butyl hypochlorite (B82951) at low temperatures (0°C). tandfonline.com This compound is noted to be unstable and potentially hazardous at elevated temperatures. tandfonline.com

More complex synthetic routes generate pivotal intermediates like α-chloroglycine . An acetyl chloride-mediated cascade reaction involving a primary carbamate (B1207046) and ethyl glyoxylate (B1226380) can rapidly produce an α-chloroglycine intermediate. nih.govacs.org This intermediate is not isolated but is functionalized in situ with various nucleophiles to create a range of non-proteinogenic α-amino esters in a one-pot synthesis. nih.govacs.org The formation of this α-chloroglycine intermediate is considered the rate-determining step in the reaction sequence. nih.govacs.org Another example is N-Carbobenzoxy-N-chloroglycine methyl ester , which is prepared from its non-chlorinated precursor and can be used to synthesize protected α-alkoxyglycines. tandfonline.com

Table 4: Synthesis Methods for Select Chlorinated Glycine Derivatives

Compound Name Reactants Key Conditions Reference(s)
Glycine methyl ester hydrochloride Glycine, Methanol, Trimethylchlorosilane Room temperature nih.gov
Glycine methyl ester hydrochloride Glycine, Anhydrous Methanol, Hydrogen Chloride Gas Continuous process at 55-60°C patsnap.com
N-chloroglycine Glycine, Free Available Chlorine (FAC) Aqueous solution d-nb.info
N,N-dichloroglycine Glycine, Methanol, t-butyl hypochlorite Low temperature (0°C) tandfonline.com

Comprehensive Structural Elucidation and Advanced Characterization Techniques

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystalline solid, detailed information about the crystal lattice and the arrangement of molecules can be obtained.

Early crystallographic studies of glycine (B1666218) hydrochloride using single-crystal X-ray diffraction have established its crystal system and space group. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The space group has been determined to be P2₁/c. This space group indicates a primitive unit cell with a two-fold screw axis and a glide plane.

The lattice parameters and unit cell dimensions for glycine hydrochloride have been refined through detailed X-ray diffraction studies. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice. The refined lattice parameters for glycine hydrochloride are presented in Table 1.

Table 1: Refined Lattice Parameters for Glycine Hydrochloride

Parameter Value
a 7.11 Å
b 8.45 Å
c 8.24 Å
β 98.8°

This table is interactive. Users can sort and filter the data.

The crystal structure of glycine hydrochloride reveals a network of intermolecular interactions that dictate the molecular packing. The glycine molecule exists in its cationic form (H₃N⁺CH₂COOH), with the amino group protonated. The chloride ion (Cl⁻) is positioned to form hydrogen bonds with the surrounding glycine cations.

The packing is dominated by a three-dimensional network of hydrogen bonds. The protonated amino group acts as a donor, forming N-H···Cl and N-H···O hydrogen bonds. The carboxylic acid group also participates in hydrogen bonding, with the hydroxyl group forming O-H···Cl interactions. These strong intermolecular forces are responsible for the stability of the crystalline structure.

Advanced Spectroscopic Investigations

Spectroscopic techniques provide valuable insights into the vibrational modes of molecules, which are related to the strengths and types of chemical bonds present.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The FTIR spectrum of glycine hydrochloride shows characteristic absorption bands that can be assigned to specific vibrational modes of the glycine cation and its interactions within the crystal lattice. Key vibrational assignments are summarized in Table 2.

Table 2: Key FTIR Vibrational Frequencies and Assignments for Glycine Hydrochloride

Wavenumber (cm⁻¹) Assignment
~3400 O-H stretch (carboxylic acid)
~3000 N-H stretch (protonated amino group)
~1750 C=O stretch (carboxylic acid)
~1585 N-H bend (protonated amino group)
~1400 C-O stretch / O-H bend

This table is interactive. Users can sort and filter the data.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the FTIR spectrum. The Raman spectrum of glycine hydrochloride helps to confirm and supplement the vibrational assignments from FTIR. For instance, the C-C and C-N stretching modes are often clearly observed in the Raman spectrum. The combination of both FTIR and Raman data allows for a more complete understanding of the vibrational properties of glycine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Isomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the structural environment of atomic nuclei in glycine hydrochloride. Solid-state NMR, in particular, provides detailed insights into the local molecular and electronic structure.

Studies utilizing solid-state ³⁵Cl and ³⁷Cl NMR spectroscopy on powdered samples of glycine hydrochloride have been conducted to probe the chloride ion environment. nih.gov The analysis of these spectra yields information on the anisotropic properties of the chlorine electric field gradient (EFG) and chemical shift (CS) tensors. nih.gov The quadrupolar coupling constant (C(Q)), a measure of the interaction between the nuclear quadrupole moment and the EFG, is highly sensitive to the local environment of the chloride ion. nih.gov For glycine hydrochloride, the experimental C(Q) for ³⁵Cl has been determined, providing a quantitative measure of the electrostatic environment surrounding the chloride anion within the crystal lattice. nih.gov

Furthermore, ¹⁴N solid-state NMR has been employed to differentiate the hydrochloride salt of glycine from its polymorphic forms. rsc.org The ¹⁴N quadrupolar interaction is highly sensitive to changes in the local electric field gradient around the nitrogen nucleus. This allows for the differentiation of the salt from other forms through the determination of quadrupolar parameters (C(Q) and η(Q)) obtained from simulations of the static ¹⁴N SSNMR powder patterns. rsc.org

¹H NMR spectra of glycine hydrochloride in solution provide characteristic signals corresponding to the protons within the molecule. chemicalbook.com These spectra are essential for confirming the primary structure and connectivity of the molecule in its dissolved state.

Table 1: Selected Solid-State NMR Parameters for Glycine Hydrochloride This table is interactive. Users can sort and filter the data.

Nucleus NMR Parameter Value Reference
³⁵Cl Quadrupolar Coupling Constant (C(Q)) -6.42 to 2.03 MHz (range for various amino acid hydrochlorides) nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Optical Band Gap Determination

UV-Visible spectroscopy is a key technique for examining the electronic transitions in a material and determining its optical band gap, which defines its transparency range. Nominally pure glycine crystals are known to be transparent in a wide spectral range, with strong absorption occurring in the ultraviolet region. mdpi.com

For semi-organic crystals formed between glycine and metal chlorides, the optical properties are well-documented. Glycine magnesium chloride (GMC) crystals, for instance, exhibit a very low cutoff wavelength at 230 nm. scholarsresearchlibrary.com This wide transmission window in the entire visible region makes such materials suitable for certain optical applications. scholarsresearchlibrary.com Similarly, bis-glycine cobalt chloride dihydrate (BGCC) crystals are transparent between the wavelengths of 265 nm and 1100 nm. indexcopernicus.com

The absorption of UV radiation in these compounds is generally attributed to n→π* and π→π* electronic transitions involving the functional groups within the glycine molecule. researchgate.netlibretexts.org The optical band gap (Eg) for pure glycine polymorphs is estimated to be around 5.1-5.2 eV, corresponding to a sharp increase in absorbance at wavelengths shorter than 240 nm. mdpi.com The introduction of a metal chloride to form a semi-organic crystal can influence this property. For example, the analysis of the UV-Vis spectrum of glycine magnesium chloride allows for the determination of its optical band gap, a crucial parameter for nonlinear optical (NLO) applications. scholarsresearchlibrary.com

Table 2: Optical Properties of Glycine-Based Chloride Compounds This table is interactive. Users can sort and filter the data.

Compound UV Cutoff Wavelength (nm) Transparency Range (nm) Optical Band Gap (Eg) (eV) Reference
Pure α-Glycine ~240 >240 ~5.2 mdpi.com
Glycine Magnesium Chloride 230 Visible Region - scholarsresearchlibrary.com

Negative Ion Photoelectron Spectroscopy (NIPES) for Electronic Structure of Anion Complexes

Negative Ion Photoelectron Spectroscopy (NIPES) is a sophisticated technique used to probe the electronic structure and stability of anionic species, such as the glycine-chloride complex (Gly·Cl⁻). pnnl.govaip.org This method involves detaching an electron from the anion with a high-energy photon and analyzing the kinetic energy of the ejected electron. aip.org

Joint NIPES experiments and quantum chemical calculations have been performed on Gly·Cl⁻ complexes in the gas phase. pnnl.govresearchgate.net The NIPE spectra of Gly·Cl⁻, recorded at a photon energy of 193 nm, are characterized by spectral bands that are shifted to higher electron binding energies (EBE) compared to the isolated chloride ion. This shift is due to the stabilizing interaction between the glycine molecule and the Cl⁻ ion. aip.org

Through the combination of experimental spectra and theoretical modeling, researchers have identified and characterized multiple low-lying isomers of the Gly·Cl⁻ complex. pnnl.govresearchgate.net These include three canonical (neutral glycine) isomers and one zwitterionic isomer, which coexist under the experimental conditions. pnnl.govaip.org Despite the congested spectral profiles for Gly·Cl⁻, assignments have been made. pnnl.gov For example, one study identified an intense band at an electron binding energy of 4.74 eV, with a shoulder at 4.58 eV. researchgate.net This work demonstrates the ability of NIPES to unravel the diverse binding motifs and isomeric structures of ion-molecule complexes. pnnl.govresearchgate.net

Table 3: Experimental Data from NIPES of Gly·Cl⁻ Complex This table is interactive. Users can sort and filter the data.

Feature Electron Binding Energy (EBE) (eV) Isomer Type Identified Reference
Main Band (B) 4.74 Canonical and Zwitterionic researchgate.net

Electron Microscopy for Surface Morphology and Microstructural Analysis (e.g., SEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are invaluable for analyzing the surface topography and microstructure of crystalline materials. While studies focusing solely on the morphology of pure glycine hydrochloride are limited, research on related systems provides significant insights.

The morphology of semi-organic crystals of glycine with metal chlorides has been examined using SEM. For instance, the topology of glycine cobalt chloride (GCC) crystals was investigated to understand their surface features. ekb.eg The morphology of these crystals was observed to change with higher concentrations of cobalt chloride, which is attributed to ion-ion and ion-solvent interactions during growth. ekb.eg

Furthermore, the influence of glycine as an additive on the morphology of other materials has been studied. In the electrodeposition of manganese, the addition of glycine to the plating bath was found to affect the surface morphology of the resulting deposit. researcher.life SEM studies indicated that films grown in the presence of glycine exhibited similar morphologies to those grown without it, but with larger feature sizes, consistent with a slower growth process. researcher.life Similarly, SEM has been used to study the morphology of aragonite crystals precipitated in the presence of glycine, revealing that glycine can induce blunter crystal formations compared to controls. acs.org When glycine is used as a coating for glass surfaces, it can form a gel-like layer that preserves the native morphology of cells for advanced microscopy techniques. nih.gov

Thermal Analysis Techniques for Phase Transition and Decomposition Pathway Analysis (e.g., DTA, TGA)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for determining the thermal stability, phase transitions, and decomposition behavior of compounds.

For semi-organic crystals involving glycine and metal chlorides, thermal analyses have established their stability and decomposition pathways. In a study of copper chloride doped glycine crystals, TGA/DTA analysis was carried out from room temperature to 500°C. ijsr.net The TGA curve showed that the doped crystals were thermally stable up to approximately 260°C. The DTA curve exhibited an endothermic peak around 265°C, which was attributed to the decomposition of the glycine copper chloride crystal. ijsr.net

Similarly, glycine magnesium chloride (GMC) crystals were found to be stable up to 223°C, as indicated by the absence of weight loss in the TGA curve below this temperature. scholarsresearchlibrary.com The DTA curve for GMC showed a sharp endothermic peak at 270°C, corresponding to the decomposition and melting point of the material. scholarsresearchlibrary.com For bis-glycine cobalt chloride dihydrate, TGA revealed stability up to 220°C, with the first stage of decomposition occurring between 223°C and 282°C. indexcopernicus.com The thermal stability of glycine doped bis thiourea (B124793) zinc chloride was noted to be up to 243.08°C. ijersonline.org

These studies collectively demonstrate that the incorporation of metal chlorides into a glycine crystal lattice results in materials with distinct thermal properties, generally showing stability to over 200°C before undergoing decomposition.

Table 4: Thermal Properties of Glycine-Metal Chloride Compounds This table is interactive. Users can sort and filter the data.

Compound Thermal Stability (up to °C) Decomposition/Melting Peak (°C) (DTA) Reference
Glycine Copper Chloride ~260 265 ijsr.net
Glycine Magnesium Chloride 223 270 scholarsresearchlibrary.com
Bis-glycine cobalt chloride dihydrate 220 223-282 (first stage) indexcopernicus.com

Theoretical and Computational Chemistry Studies of Glycine Chloride Interactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the glycine-chloride system. By solving approximations of the Schrödinger equation, these methods can predict molecular structures, energies, and various other electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations have been employed to model the fundamental properties of glycine (B1666218) and its interactions. For instance, solid-state DFT calculations using a plane-wave pseudopotential approach have been performed to complement experimental far-infrared measurements of glycinium chloride, enabling detailed band assignments. aip.org In studies of the gas-phase glycine-chloride anion complex (Gly·Cl⁻), DFT methods such as the M06-2X functional with the D3 dispersion correction and a def2-TZVP basis set have been used for geometric optimizations of various possible structures. nsf.gov These calculations are crucial for identifying stable conformers before applying more computationally expensive, high-accuracy methods. nsf.gov

Ab initio methods, which are based on first principles without empirical parameters, are essential for obtaining highly accurate energetic information. For the glycine-chloride complex, coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is a gold-standard method used to calculate precise relative energies of different isomers. aip.orgresearchgate.net Following geometric optimization with DFT, single-point energy calculations at the CCSD(T)/aug-cc-pVTZ level provide a reliable comparison of the energetic landscape of the Gly·Cl⁻ complex. nsf.gov Earlier studies also utilized ab initio methods at the Hartree-Fock (HF/6-31G**) level to obtain the force field for the lowest energy conformation of glycine hydrochloride, which was then used to predict the vibrational spectrum of related dipeptides. acs.org

Joint experimental and computational studies have identified and characterized multiple isomers of the glycine-chloride anion complex (Gly·Cl⁻). aip.orgnih.gov These studies have revealed the existence of both canonical (neutral glycine) and zwitterionic (charge-separated glycine) isomers. nsf.govpnnl.gov For the Gly·Cl⁻ complex, at least three canonical isomers and one zwitterionic isomer have been experimentally identified. aip.orgnih.gov

High-level CCSD(T)/aug-cc-pVTZ calculations have determined the relative stabilities of these conformers. nsf.govresearchgate.net The most stable structure is Isomer I, with Isomers II and III being very close in energy. aip.orgresearchgate.net Other canonical structures and a zwitterionic isomer (Z) were found to be less stable. aip.org

Below is a table detailing the relative energies of the calculated isomers for the Gly·Cl⁻ complex.

IsomerRelative Energy (kcal/mol)
I0.00
II0.88
III1.63
V4.89
IV5.09
Z5.78
VI5.89

Data sourced from CCSD(T)/aug-cc-pVTZ single point calculations. aip.orgresearchgate.net

The various isomers of the Gly·Cl⁻ complex are distinguished by their unique ion-molecule binding motifs. aip.orgnih.gov The chloride anion interacts with different sites on the glycine molecule, primarily through hydrogen bonding. In the most stable isomers (I and III), the chloride ion is bound to the carboxylic acid group of glycine. researchgate.net Isomer II features a different binding pattern. researchgate.net The interaction between Cl⁻ and neutral glycine is stronger than that of other halides like I⁻, which influences the complex's energy landscape. nsf.gov This stronger interaction leads to more congested spectral profiles in experimental techniques like negative ion photoelectron spectroscopy (NIPES), making computational analysis crucial for spectral assignment. aip.orgnih.gov The calculated vertical detachment energies (VDEs), which are the energies required to remove an electron from the anion complex, are critical for interpreting these spectra. The excellent agreement between calculated VDEs for the low-energy isomers and the experimental band maximum confirms their presence. researchgate.net

The following table presents the calculated VDEs for the most stable isomers of Gly·Cl⁻.

IsomerCalculated VDE (eV)
I5.22
II5.08
III5.20

Data sourced from CCSD(T)/aug-cc-pVTZ calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a valuable tool for understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability and charge transfer characteristics of a molecule. While detailed FMO analyses specifically for the glycine-chloride complex are not extensively reported in the searched literature, this approach is commonly applied to related systems. For example, the HOMO-LUMO energy gap and molecular charge transfer properties have been investigated for glycine sodium nitrate (B79036) crystals. researchgate.net Applying FMO theory to the glycine-chloride system could elucidate the nature of the ion-molecule interaction, predicting sites of reactivity and explaining the charge transfer dynamics upon electronic excitation.

Reaction Mechanisms and Kinetics Involving Glycine and Chlorinating Agents

Chlorination Pathways of Glycine (B1666218) in Aqueous Environments

The chlorination of glycine in aqueous solutions is a complex process involving multiple steps and the formation of various intermediates. The reaction pathways and product distribution are highly dependent on factors such as pH and the relative concentrations of reactants.

The initial step in the chlorination of glycine involves the rapid reaction between free chlorine (primarily hypochlorous acid, HOCl, in the neutral pH range) and the amino group of glycine to form N-monochloroglycine (NHClCH₂COOH). researchgate.netresearchgate.netd-nb.info This is an electrophilic substitution reaction where the chlorine atom is transferred from the HOCl molecule to the nitrogen of the free amino group. researchgate.net Subsequently, N-monochloroglycine can react further with chlorine to form N,N-dichloroglycine (NCl₂CH₂COOH). researchgate.net

The rates of decomposition of N-chloro-α-amino acids, including N-chloroglycine, have been found to be independent of initial concentrations, ionic strengths, and buffer concentrations in the pH range of 6 to 13. rsc.org The decomposition is a first-order reaction. rsc.org Studies have shown that the stability of N-chloroamino acids is highly dependent on their structure, with N-chloroglycine being relatively more stable than other N-chloroamino acids like those derived from alanine (B10760859) or proline. researchgate.net The decomposition of N-chloroamino acids is believed to proceed through a concerted mechanism involving simultaneous dechlorination and decarboxylation, leading to an imine intermediate. rsc.org

Table 1: Decomposition Rate Constants of N-Chloroamino Acids

N-Chloroamino Acid Rate Constant (s⁻¹) at 25°C
N-chloroglycine 4.2 × 10⁻⁶
N-chlorosarcosine > N-chloroglycine
N-chlorothreonine > N-chlorosarcosine
N-chloroalanine > N-chlorothreonine
N-chloroproline > N-chloroalanine
N-chloro-α-aminoisobutyric acid > N-chloroproline
N-chloro-1-amino-1-carboxycyclohexane 9.0 × 10⁻²

Source: researchgate.net

Cyanogen chloride (CNCl) is a significant and toxic disinfection byproduct formed from the chlorination of glycine. acs.orgresearchgate.netcapes.gov.br The formation of CNCl is mechanistically linked to the decay of N,N-dichloroglycine. acs.orgresearchgate.netcapes.gov.br Kinetic studies have indicated that the rate of CNCl formation is limited by the decay of either N,N-dichloroglycine or a proposed intermediate, N-chloroiminocarboxylate (ClN=CHCO₂⁻). acs.orgresearchgate.netcapes.gov.br

The key steps in the proposed mechanism for CNCl formation are:

Formation of N-monochloroglycine.

Formation of N,N-dichloroglycine.

Decay of the anionic form of N,N-dichloroglycine (NCl₂CH₂CO₂⁻) to form CNCl. acs.orgresearchgate.netcapes.gov.br

It is important to note that only the anionic form of N,N-dichloroglycine leads to CNCl, while the protonated form yields N-chloromethylimine. acs.orgresearchgate.netcapes.gov.br The formation of CNCl from glycine has a half-life of approximately 4 minutes under certain conditions. capes.gov.br

The pH of the aqueous environment plays a crucial role in determining the kinetics and the distribution of products during the chlorination of glycine. researchgate.netnih.gov

Influence of pH: At a pH greater than 6, the nitrogen from glycine is almost completely converted to CNCl. acs.orgresearchgate.netcapes.gov.br However, at lower pH values (acidic conditions), the formation of N-chloromethylimine becomes more favorable, leading to a decrease in the conversion to CNCl. acs.orgresearchgate.netcapes.gov.br Under near-neutral to basic conditions (pH 6-9), the primary carbon degradation product is CO₂, whereas under acidic conditions (pH < 6), the formation of methanediol (B1200039) is favored. nih.gov The rate of monochloramine formation is also highly dependent on pH due to the speciation of both free chlorine and the amino acid. researchgate.net Faster inactivation rates of microorganisms by N-chloroglycine are observed at lower pH values. researchgate.netnih.gov

Influence of Reactant Concentrations: The ratio of chlorine to glycine is a critical factor. At a stoichiometric ratio of 1:1 for chlorine to glycine, the formation of mono-chlorinated organic chloramine (B81541) is maximized. researchgate.net When free chlorine is in excess, the formation of CNCl is independent of the free chlorine concentration; however, higher chlorine concentrations can promote the hydrolysis of the formed CNCl. acs.orgresearchgate.netcapes.gov.br Increasing the concentration of reactants generally leads to an increased reaction rate, as it increases the frequency of collisions between reacting particles. studymind.co.uk

Oxidation-Reduction Mechanisms of Glycine with Chlorochromate Species

The oxidation of glycine can also be achieved using chlorochromate species, such as pyridinium (B92312) chlorochromate (PCC) and tributylammonium (B8510715) chlorochromate (TriBACC). These reactions typically occur in an acidic medium.

The oxidation of glycine by PCC in an aqueous DMF medium is first order with respect to the concentrations of PCC, glycine, and H⁺ ions. researchgate.net The increase in reaction rate with increasing acidity suggests the involvement of a protonated chromium(VI) species in the rate-determining step. researchgate.net The product of this oxidation is formaldehyde. researchgate.net

Similarly, the oxidation of glycine by TriBACC in an acidic medium also shows first-order dependence on both TriBACC and glycine concentrations, and a fractional order with respect to the acid concentration. humanjournals.com The main oxidation product in this case is the corresponding carbonyl compound. humanjournals.com The proposed mechanism involves the formation of a chromate-ester intermediate between the unprotonated chlorochromate species and the unprotonated amino acid, followed by a C-C bond fission in the slow step. researchgate.net

Table 2: Kinetic Parameters for the Oxidation of Glycine by Chlorochromates

Oxidant Order w.r.t. Oxidant Order w.r.t. Glycine Order w.r.t. H⁺ Main Product
Pyridinium Chlorochromate (PCC) 1 1 1 Formaldehyde
Tributylammonium Chlorochromate (TriBACC) 1 1 Fractional Carbonyl Compound

Source: researchgate.nethumanjournals.com

Dechlorinative Pyrazinylation and Other Radical-Mediated Transformations of Glycine Derivatives

Recent research has explored novel transformations of glycine derivatives through radical-mediated pathways. One such reaction is the dechlorinative pyrazinylation of N-aryl glycine derivatives with chloropyrazines. acs.org This reaction is induced by visible light and catalyzed by an iridium(III) photocatalyst. acs.org

The proposed mechanism involves the following key steps:

Excitation of the Ir(III) photocatalyst by blue light. acs.org

Oxidation of the glycine derivative by the excited photocatalyst to form a radical cation intermediate. acs.org

Deprotonation of the radical cation to form a neutral radical intermediate. acs.org

Reduction of the chloropyrazine by the reduced photocatalyst to form a radical anion. acs.org

Radical-radical coupling of the two intermediates, followed by dechlorination to yield the α-pyrazinylated glycine derivative. acs.org

This method provides an efficient route to synthesize pyrazine-containing amino acid derivatives. acs.org Other radical-mediated transformations of glycine derivatives have also been developed, often utilizing visible light photoredox catalysis to achieve C(sp³)–H alkylation. rsc.orgmdpi.com These reactions employ various radical precursors, such as N-hydroxyphthalimide (NHP) esters, to generate alkyl radicals that can then couple with glycine derivative radicals. rsc.orgmdpi.com

Advanced Applications in Materials Science

Nonlinear Optical (NLO) Material Development from Glycine-Metal Chloride Crystals

Semi-organic crystals, which integrate organic ligands with inorganic counterparts, are at the forefront of nonlinear optical (NLO) materials research. scholarsresearchlibrary.com This combination synergistically merges the positive attributes of both organic and inorganic materials, leading to enhanced NLO properties, greater chemical stability, and improved mechanical strength. scholarsresearchlibrary.com Glycine-metal chloride complexes, in particular, have been identified as promising NLO materials, suitable for applications in optical computing, telecommunications, and data storage. ijert.orgijert.org The inherent chiral symmetry and the presence of zwitterions in amino acids like glycine (B1666218) contribute to the formation of non-centrosymmetric crystal structures, a key requirement for second-order NLO effects. ijert.orgijert.orgtandfonline.com

Assessment of Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a critical NLO phenomenon where two photons with the same frequency interact with the material and are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this conversion is a primary metric for evaluating NLO materials. The Kurtz-Perry powder technique is a standard method for assessing the SHG efficiency of new crystalline materials, often using Potassium Dihydrogen Phosphate (KDP) as a benchmark. scholarsresearchlibrary.comupdatepublishing.com

Research has demonstrated that various glycine-metal chloride crystals exhibit significant SHG efficiencies. For instance, Glycine Magnesium Chloride (GMC) was found to have an SHG efficiency 0.5 times that of KDP. scholarsresearchlibrary.com Similarly, the relative SHG efficiency for Glycine Barium Chloride is reported to be 0.5 times that of KDP crystals. ijert.org Glycine Zinc Chloride (GZC) has shown a relative SHG efficiency of 0.6 times that of KDP. updatepublishing.com Furthermore, studies on γ-glycine crystals grown with potassium chloride as an additive have achieved an SHG efficiency of 75% relative to KDP. iaea.org These findings underscore the potential of glycine-metal chloride complexes as effective frequency-doubling materials.

CompoundRelative SHG Efficiency (vs. KDP)Reference
Glycine Magnesium Chloride (GMC)0.5 times scholarsresearchlibrary.com
Glycine Zinc Chloride (GZC)0.6 times updatepublishing.com
γ-glycine with Potassium Chloride0.75 times iaea.org
Glycine Barium Chloride0.5 times ijert.org
Interactive Data Table: SHG Efficiency of Various Glycine-Metal Chloride Crystals.

Exploration of Optoelectronic and Photonic Applications

The promising NLO properties of glycine-metal chloride crystals, combined with other favorable characteristics, open up a wide range of optoelectronic and photonic applications. researchgate.netscilit.com A crucial property for these applications is a wide optical transparency window and a low UV cut-off wavelength. tandfonline.com Glycine Zinc Chloride (GZC), for example, has a cut-off wavelength of 230 nm and is transparent throughout the visible region, making it suitable for NLO device fabrication. scirp.org Similarly, Glycine Magnesium Chloride (GMC) crystals exhibit a low cut-off wavelength of 230 nm with a large transmission window, indicating their utility for SHG applications with lasers operating at 1064 nm. scholarsresearchlibrary.com

These materials are considered for use in:

Optical Communications and Signal Processing : Their ability to modify light frequency is essential for signal modulation and processing in high-speed communication systems. scholarsresearchlibrary.com

Optical Data Storage : NLO materials can enable higher-density data storage by allowing for the writing and reading of data using different light frequencies. ijert.orgijert.org

Laser Technology : The development of crystals with high SHG efficiency is vital for creating compact, solid-state lasers that emit light in the visible and UV spectrums, for instance, by converting infrared laser light into green light. scholarsresearchlibrary.comupdatepublishing.com

Optoelectronic Devices : The combination of good optical transparency, thermal stability, and mechanical hardness makes these crystals attractive for fabricating various components like electro-optical modulators and light deflectors. ekb.egijstr.org

Dielectric Properties and Ferroelectric/Piezoelectric Characteristics of Hybrid Glycine-Metal Chloride Crystals

Hybrid organic-inorganic crystals, including those based on glycine and metal chlorides, are increasingly recognized for their multifunctional properties, which often include ferroelectricity and piezoelectricity. nih.gov Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, while piezoelectric materials generate an electric charge in response to mechanical stress. hmjournals.comrsc.org These properties are critical for applications in sensors, actuators, and memory devices. ekb.eg

Glycine-metal chloride crystals often exhibit temperature and frequency-dependent dielectric properties, which can confirm their ferroelectric and piezoelectric nature. ekb.eg For instance, studies on Glycine Cobalt Chloride (GCC) have shown nonlinear dependence of its dielectric properties on temperature and frequency, confirming its ferroelectric and piezoelectric characteristics. ekb.eg Similarly, Glycine Manganese Chloride has been shown to have ferroelectric and dielectric characteristics with low dielectric loss at high frequencies. researchgate.net

The dielectric constant, a measure of a material's ability to store electrical energy, is a key parameter. In Glycine Nickel Chloride, the dielectric constant was found to be 67.90, significantly higher than that of pure glycine (22.54). ijstr.org A low dielectric loss at high frequencies is also a desirable trait for NLO applications, a characteristic observed in these crystals. ijstr.org

The piezoelectric effect in glycine-based materials can be substantial. The γ-polymorph of glycine is known to be piezoelectric, and this property can be influenced by the inclusion of metal salts. researchgate.netnih.gov The piezoelectric coefficient (d₃₃) is a measure of the strain generated per unit of applied electric field. While specific d₃₃ values for many glycine-metal chloride hybrids are still under investigation, related materials show significant promise. For example, some hybrid organic-inorganic piezoelectric materials exhibit d₃₃ values as high as 21 pC N⁻¹, which is comparable to commercially used materials like triglycine (B1329560) sulfate (B86663) (TGS). rsc.org The β-phase of glycine itself has a very high shear piezoelectric coefficient, suggesting that its composites and complexes could be highly effective piezoelectric materials. nih.gov

CompoundKey PropertyFindingReference
Glycine Cobalt Chloride (GCC)Ferro/PiezoelectricityConfirmed by temperature and frequency-dependent dielectric properties. ekb.eg
Glycine Nickel ChlorideDielectric Constant67.90 (compared to 22.54 for pure glycine). ijstr.org
Glycine Manganese ChlorideDielectric LossLow dielectric loss at high applied frequency. researchgate.net
(R/S-HQ)₂FeCl₄ (Hybrid)Piezoelectric Coefficient (d₃₃)21 pC N⁻¹ rsc.org
Dimethylglycinium-dimethylglycine chlorideFerroelectricitySwitchable spontaneous polarization of 1.9 μC cm⁻². researchgate.net
Interactive Data Table: Dielectric and Piezoelectric Properties of Glycine-Based Crystals.

Adsorption Mechanisms for Corrosion Inhibition by Glycine Derivatives in Chloride Solutions

Beyond solid-state applications, glycine and its derivatives serve as effective, environmentally friendly corrosion inhibitors for various metals, particularly in chloride-rich environments like seawater. at.uanih.gov The inhibition mechanism is primarily based on the adsorption of the glycine derivative molecules onto the metal surface, forming a protective barrier that hinders the anodic (metal dissolution) and/or cathodic (oxygen reduction) corrosion processes. at.uaresearchgate.net

Organic inhibitors like glycine derivatives typically contain heteroatoms such as nitrogen (N) and oxygen (O), which have lone pairs of electrons. electrochemsci.org These electrons can be shared with the vacant d-orbitals of the metal, forming a coordinate bond. Glycine itself possesses two polar functional groups: an amino group (-NH₂) and a carboxyl group (-COOH), which can coordinate with metal atoms through the nitrogen and oxygen atoms, respectively. at.ua

The adsorption process can be classified as:

Physisorption : Involves weaker electrostatic forces between charged molecules and the charged metal surface.

Chemisorption : Involves the stronger force of charge sharing or transfer between the inhibitor molecules and the metal surface, resulting in the formation of a chemical bond. electrochemsci.org

In chloride solutions, the process is often synergistic. Chloride ions first adsorb onto the metal surface, creating an excess negative charge. This facilitates the adsorption of the protonated glycine molecules (zwitterions), stabilizing their presence on the surface and enhancing the protective layer. rsc.org Studies on copper in NaCl solutions showed that glycine derivatives act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. nih.govrsc.org The effectiveness of the inhibition generally increases with the concentration of the inhibitor. nih.govelectrochemsci.org The adsorption behavior of these molecules on the metal surface can often be described by adsorption isotherms such as the Langmuir, Flory-Huggins, or Temkin models, depending on the specific metal and environment. at.ua

Mechanistic Biophysical Investigations of Glycine Receptor Chloride Channels Glyrs and Glycine Transporters Glyts

Molecular Architecture and Subunit Composition of Glycine (B1666218) Receptors

Glycine receptors are ligand-gated ion channels belonging to the Cys-loop superfamily. frontiersin.orgmdpi.com These receptors form pentameric structures, meaning they are composed of five protein subunits arranged around a central ion-conducting pore. researchgate.netpsu.edu Each subunit possesses a large N-terminal extracellular domain (ECD) that contains the binding sites for glycine, four transmembrane domains (TM1-TM4), and a variable intracellular domain (ICD) between TM3 and TM4. frontiersin.orgnih.gov

The subunit composition of GlyRs can be either homomeric, consisting of five identical alpha (α) subunits, or heteromeric, typically comprising four alpha (α) subunits and one beta (β) subunit. nih.govnih.govguidetopharmacology.org Four distinct α subunits (α1-α4) and one β subunit have been identified. frontiersin.orgsigmaaldrich.com The adult form of the receptor is predominantly a heteromer of α1 (or α3) and β subunits, while the immature form is often a homomer of α2 subunits. guidetopharmacology.org The β subunit is crucial for the clustering of GlyRs at synapses through its interaction with the scaffolding protein gephyrin. researchgate.netnih.gov Recent cryo-electron microscopy studies have established that heteromeric GlyRs have an invariant 4α:1β stoichiometry. researchgate.netbiorxiv.org

Ligand Binding and Gating Mechanisms of Glycine-Gated Chloride Channels

The binding of the neurotransmitter glycine to the GlyR initiates a series of conformational changes that lead to the opening of the integral chloride channel, a process known as gating. biorxiv.orgjove.com This allows chloride ions to flow into the neuron, causing hyperpolarization and inhibiting neuronal firing. nih.govnih.gov The receptor transitions between at least three main functional states: a resting (closed) state, an open state, and a desensitized (closed) state where the agonist is still bound. nih.govuq.edu.au

Agonist Binding Site Characterization and Molecular Interactions

The agonist binding sites on GlyRs are located at the interfaces between adjacent subunits in the extracellular domain. frontiersin.orgguidetopharmacology.org Specifically, they are formed by loops A, B, and C from one subunit (the principal face) and loops E, F, and G from the adjacent subunit (the complementary face). researchgate.net The binding of glycine, a full agonist, induces a conformational change in the ECD, often described as a contraction or "capping" motion, which traps the ligand. researchgate.net This initial binding event triggers a global conformational change that propagates from the ECD to the TMD, ultimately leading to channel opening. biorxiv.orgnih.gov

Studies have identified specific amino acid residues that are critical for agonist binding. For instance, residues such as Asn102 and Glu103 have been identified as being involved in binding both glycine and the partial agonist taurine (B1682933). nih.gov The efficacy of different agonists is related to their ability to stabilize the open conformation of the receptor. uq.edu.auelifesciences.org Full agonists like glycine are highly effective at promoting the open state, while partial agonists like taurine and β-alanine are less effective. elifesciences.orgacs.org

Chloride-Induced Conformational Changes and Gating Transitions

Upon agonist binding, the GlyR undergoes a global conformational change that includes a twisting motion of the ECD and an expansion of the TMD at the extracellular end. biorxiv.org This movement leads to the opening of the ion pore. The transition from the resting to the open state is a rapid process, and the channel can then enter a desensitized state, where it is closed despite the continued presence of the agonist. biorxiv.orguq.edu.au The process of desensitization involves distinct conformational changes at the interface between the ECD and TMD. uq.edu.au

Recent research has shown that the binding of glycine can induce a global conformational change that affects the ECD, TMD, and even structured regions of the ICD. biorxiv.org In the resting state, the subunit and domain interfaces are tightly coupled, and these interactions are substantially reduced upon glycine binding, leading to more relaxed open and desensitized conformations. biorxiv.org

Ion Selectivity and Permeation Pathway Dynamics

The glycine receptor is an anion-selective channel, primarily permeable to chloride ions. biorxiv.org The ion permeation pathway is lined by the M2 helices from each of the five subunits. nih.gov In the closed (apo) state, the pore is narrow, with constrictions at specific points. nih.govbiorxiv.org Upon glycine binding, the pore expands, allowing for the passage of chloride ions. nih.gov

The selectivity of the channel for anions over cations is determined by a "charge selectivity filter" located at the intracellular end of the M2 domain. nih.gov This filter is composed of a conserved stretch of amino acids, including a proline residue at the -2' position. nih.govbiorxiv.org Mutations in this region can alter the ion selectivity of the channel, and in some cases, even convert it from anion-selective to cation-selective. researchgate.netpnas.org The pore diameter and the specific amino acid residues lining the pore influence which ions can pass through and at what rate. researchgate.net Molecular dynamics simulations have shown that chloride ions can readily permeate the open channel, while cations like sodium are largely excluded. biorxiv.org

Glycine Transporter (GlyT1) Chloride-Dependent Transport Mechanism

Glycine transporter 1 (GlyT1) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. pnas.orgnih.gov It plays a critical role in regulating glycine concentrations at both inhibitory and excitatory synapses by reuptaking glycine from the synaptic cleft. d-nb.info The function of GlyT1 is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions along with glycine. pnas.orgnih.gov Specifically, the transport of one glycine molecule by GlyT1 is coupled to the movement of two Na+ ions and one Cl- ion. nih.govbiorxiv.org

Role of Chloride in Substrate Binding and Transporter Conformational Cycling

Chloride ions are essential for the function of GlyT1, and their presence significantly potentiates the binding of glycine. pnas.orgnih.gov Studies have shown that the ability of glycine to bind to the transporter is increased over 1,000-fold in the presence of Cl-. pnas.orgbiorxiv.org The binding site for Cl- has been identified through functional, computational, and structural studies. pnas.orgbiorxiv.org

The transport cycle of GlyT1 involves a series of conformational changes that alternately expose the substrate binding site to the extracellular and intracellular environments. nih.govresearchgate.net This is often described as an alternating access mechanism. The binding of Na+ ions stabilizes an outward-open conformation of the transporter. nih.govresearchgate.net Subsequently, both glycine and Cl- can bind, and they independently promote a shift towards an outward-closed conformation. pnas.orgresearchgate.net It is the combined presence of Na+, glycine, and Cl- that stabilizes an inward-open conformation, allowing for the release of the substrate and ions into the cytoplasm. pnas.orgnih.govresearchgate.net

Recent research suggests that Cl- acts by interacting with a conserved glutamine residue. biorxiv.orgresearchgate.net This interaction facilitates the formation of an ion pair that helps to stabilize the closed state of the extracellular pathway, a crucial step in the conformational cycle that leads to translocation. biorxiv.orgresearchgate.net Therefore, Cl- binding is not just a passive co-transport event but an active contributor to the conformational changes that drive the transport process. pnas.orgbiorxiv.org Molecular dynamics simulations and mutagenesis studies have further elucidated this mechanism, showing that Cl- and the substrate act independently but synergistically to drive the transporter from an outward-facing to an inward-facing state. researchgate.netbiorxiv.org

Data Tables

Table 1: Key Features of Glycine Receptors (GlyRs)

Feature Description References
Family Cys-loop superfamily of ligand-gated ion channels frontiersin.orgmdpi.com
Structure Pentameric (5 subunits) researchgate.netpsu.edu
Subunit Composition Homomeric (α only) or Heteromeric (4α:1β) nih.govnih.govguidetopharmacology.org
Ion Selectivity Anion-selective (primarily Cl-) biorxiv.org
Gating Ligand-gated (by glycine) biorxiv.orgjove.com
Functional States Resting (closed), Open, Desensitized (closed) nih.govuq.edu.au
Agonist Binding Site At subunit interfaces in the extracellular domain frontiersin.orgguidetopharmacology.org
Table 2: Role of Ions in Glycine Transporter 1 (GlyT1) Function
Ion Role Mechanism References
Sodium (Na+) Co-transported with glycine; stabilizes outward-open conformation Binds to two sites, facilitating the alternating access mechanism pnas.orgnih.govresearchgate.net
Chloride (Cl-) Essential for transport; potentiates glycine binding Co-transported with glycine; stabilizes the closed state of the extracellular pathway through interaction with a conserved glutamine residue pnas.orgbiorxiv.orgresearchgate.net
Table 3: Compounds Mentioned in the Article
Compound Name
Glycine
Chloride
Sodium
Taurine
β-alanine
Gephyrin
Strychnine
Picrotoxin (B1677862)

Identification of Molecular Determinants for Chloride Influence

The function of both GlyRs and GlyTs is intricately linked to chloride ions. In GlyRs, chloride ions are the primary charge carriers, and their movement through the channel pore is fundamental to inhibitory neurotransmission. nih.gov For GlyTs, chloride is a co-transported ion, essential for the translocation of glycine across the cell membrane. researchgate.net

Recent research has identified key amino acid residues that are critical for the influence of chloride on these proteins. In GlyRs, charged residues within the second transmembrane domain (M2) are essential for interacting with permeating anions and influencing the channel's deactivation kinetics. jneurosci.org Homology models based on other pentameric ligand-gated ion channels have helped to identify specific residues within the pore that are accessible to chloride ions. jneurosci.org

In the case of the glycine transporter GlyT1, chloride plays a crucial role in its conformational changes. researchgate.net The binding of Na+ stabilizes an outward-open conformation. Subsequently, both glycine and chloride can independently shift the transporter towards an outward-closed state. researchgate.netbiorxiv.org It is the combined presence of Na+, glycine, and chloride that stabilizes the inward-open conformation, allowing for the translocation of the substrate. researchgate.netbiorxiv.org This process is thought to involve the interaction of chloride with a conserved glutamine residue, which facilitates the formation of an ion pair that stabilizes the closed state of the extracellular pathway. researchgate.net

Analysis of Transporter Conformational States During Ion and Substrate Translocation

Glycine transporters operate through an "alternating access" mechanism, where the transporter exposes its substrate binding site to either the extracellular or the intracellular side of the membrane, but never both at the same time. d-nb.info This process involves significant conformational changes.

The transport cycle of GlyTs is initiated by the binding of sodium (Na+) and chloride (Cl-) ions, along with glycine, to the outward-facing state of the transporter. d-nb.info This binding event triggers a conformational switch to an inward-facing state, exposing the glycine and ion binding sites to the cytoplasm. d-nb.info After releasing the glycine and ions into the cell, the "empty" transporter returns to its outward-facing conformation to begin a new cycle. d-nb.info

Structural studies have revealed that the 12 transmembrane domains (TMDs) of these transporters are organized into two main domains: a core domain and a scaffold domain. nih.govfrontiersin.org During the transition from the outward-open to the inward-open state, the core domain (comprising TM1, TM2, TM6, and TM7) undergoes substantial conformational changes, while the scaffold domain (TM3, TM4, TM8, and TM9) remains relatively stable. nih.govfrontiersin.org Key movements include the movement of extracellular loop 4 (EL4) into the extracellular vestibule and the tilting of TM5, which closes the extracellular gate. nih.gov

Kinetic studies have highlighted differences between the two main glycine transporter subtypes, GlyT1 and GlyT2. The rate-limiting step for GlyT1 is the transition from the outward- to the inward-facing conformation when bound to substrate. rupress.org In contrast, for GlyT2, the rate-limiting step is the binding of Na+ or a related conformational change that occurs before glycine binding. rupress.org These differences in kinetics are thought to reflect the distinct physiological roles of the two transporters. rupress.org

Molecular Mechanisms of Glycine Receptor Modulation by Exogenous Ligands

The function of glycine receptors can be modulated by a variety of external compounds, known as exogenous ligands. These molecules can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) the receptor's response to glycine, often by binding to sites on the receptor that are distinct from the glycine binding site. nih.gov This allosteric modulation provides a mechanism for fine-tuning inhibitory neurotransmission. acs.org

A diverse range of molecules have been shown to allosterically modulate GlyRs, including:

Tropeines: Compounds like tropisetron (B1223216) and MDL-72222 can potentiate GlyR currents at low concentrations and inhibit them at higher concentrations. nih.gov

Endocannabinoids: Anandamide (AEA) acts as a positive modulator for α1, α2, and α3 GlyRs, while acidic endocannabinoids like N-arachidonoyl-glycine can potentiate α1 GlyRs but inhibit α2 and α3 GlyRs. plos.org

N-acyl amino acids (NAAAs): Certain NAAAs containing a phenylene ring have been developed as positive allosteric modulators of GlyRs and inhibitors of GlyT2. acs.org

Zinc (Zn2+): This divalent cation exhibits biphasic modulation of GlyRs, with low concentrations potentiating the glycine response and higher concentrations causing inhibition. pnas.orgnih.gov

Other modulators: This category includes alcohols, neurosteroids, general anesthetics, and picrotoxin. nih.govnih.gov

The molecular sites for the action of these modulators are being actively investigated. For many allosteric modulators, critical residues have been identified in the transmembrane domains of the GlyR α1 subunit. nih.gov For instance, the binding determinants for picrotoxin are located within the chloride channel pore. nih.gov The intracellular loop between TM3 and TM4 is also emerging as an important region for allosteric modulation by some compounds. plos.org Understanding these molecular interactions is crucial for the development of new therapeutic agents that can selectively target GlyR function. digitellinc.com

Interactive Data Table: Exogenous Modulators of Glycine Receptors

Modulator ClassExample CompoundEffect on GlyR FunctionReference(s)
TropeinesTropisetronPotentiation at low concentrations, inhibition at high concentrations nih.gov
EndocannabinoidsAnandamide (AEA)Positive modulation (potentiation) plos.org
N-acyl amino acids8-8 OPGlyPositive allosteric modulator acs.org
Divalent CationsZinc (Zn2+)Biphasic: potentiation at low concentrations, inhibition at high concentrations pnas.orgnih.gov
AlkaloidsPicrotoxinInhibition nih.gov

Q & A

Q. What safety protocols are critical when handling glycine hydrochloride in laboratory settings?

Glycine hydrochloride requires strict adherence to GHS hazard guidelines. Key measures include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Emergency Response: For spills, isolate the area, use inert absorbents (e.g., vermiculite), and neutralize residual HCl with sodium bicarbonate .
  • Storage: Keep in airtight containers away from moisture and incompatible substances (e.g., strong oxidizers) .

Q. How does glycine chloride function as a trailing ion in SDS-PAGE?

In SDS-PAGE, glycine’s zwitterionic nature allows it to form a pH-dependent mobility gradient. At stacking gel pH (~8.8), glycine exists as a zwitterion with low mobility, creating a boundary between faster-moving chloride ions (leading ions) and slower glycine. This "stacking" effect concentrates protein samples into sharp bands, enhancing resolution . Adjusting glycine concentration (typically 25 mM) optimizes the voltage gradient for protein separation .

Q. What experimental methods validate the purity of synthesized this compound derivatives?

Purity assessment involves:

  • Elemental Analysis: Confirm stoichiometry (e.g., C, H, N content) .
  • Chromatography: HPLC with UV detection (λ = 210 nm) to detect impurities .
  • Spectroscopy: FT-IR to identify functional groups (e.g., NH₃⁺ at 3200 cm⁻¹, COO⁻ at 1600 cm⁻¹) .
  • Melting Point Consistency: Compare observed values with literature data (e.g., glycine HCl melts at 182–184°C) .

Advanced Research Questions

Q. How can the chromatographic separation of glycine from ammonium chloride be optimized for industrial-scale applications?

Key parameters include:

  • Temperature: Increasing temperature from 50°C to 60°C raises equilibrium constants (K) for glycine (0.72 → 0.80) and ammonium chloride (0.19 → 0.21), improving selectivity .
  • Resin Selection: Use cation-exchange resins with high affinity for glycine (e.g., sulfonated polystyrene).
  • Simulated Moving Bed (SMB) Chromatography: Validate separation efficiency using the equilibrium-dispersive model, where axial dispersion coefficients (Dₗ) for glycine (~2× higher than NH₄Cl) and mass transfer coefficients (kₘ = 1.30 min⁻¹ at 50°C) guide column design .

Q. What strategies resolve contradictions in solubility data for this compound under extreme pH conditions?

At pH < 2, glycine forms cationic dimers (GlyH⁺·GlyH₂⁺) and trichloride salts (GlyH₂⁺·2Gly₂H₃⁺·3Cl⁻). Discrepancies arise from:

  • Solid-Liquid Equilibrium Modeling: Use pDISOL-X software to predict speciation and validate with X-ray diffraction of precipitated phases .
  • Ionic Strength Adjustments: Account for Cl⁻ counterion effects using the Debye-Hückel equation .

Q. How do this compound complexes enhance nonlinear optical (NLO) properties in semiorganic crystals?

Glycine’s polarizability and hydrogen-bonding networks contribute to NLO activity. For example, bis(glycine) strontium dichloride trihydrate (GSC) exhibits:

  • Hyperpolarizability (β): Calculated via DFT at 1.5×10⁻³⁰ esu, with 80% visible-light transmission for laser applications .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding = 65%, van der Waals = 25%) to correlate structure with NLO efficiency .

Q. What methodologies characterize glycine’s role in chloride channel activation?

  • Electrophysiology: Two-electrode voltage clamping in Xenopus oocytes measures glycine-induced Cl⁻ currents (EC₅₀ = 3 mM at WTα1GlyR). Mutagenesis (e.g., S267Q) alters EC₅₀ by disrupting ligand-binding domains .
  • Hille Analysis: Compare Hill coefficients (n = 1.8 ± 0.2) to assess cooperativity in channel gating .

Q. How do thermodynamic models explain this compound’s adsorption behavior in ion-exchange systems?

Frontal analysis with Langmuir isotherms reveals:

  • Thermodynamic Parameters: ΔG = -RT ln K, where K (glycine) increases from 0.72 (50°C) to 0.80 (60°C), indicating endothermic adsorption .
  • Axial Dispersion Coefficients: Dₗ = 0.12 cm²/s for glycine vs. 0.06 cm²/s for NH₄Cl, affecting bed utilization in packed columns .

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